7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzo[d]thiazole moiety, a morpholino group, and a purine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent to introduce the benzo[d]thiazole moiety . This intermediate is then reacted with a purine derivative under specific conditions to form the final compound . The reaction conditions often include the use of solvents such as ethanol or water, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the induction of cell death . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid: This compound shares the benzo[d]thiazole moiety and exhibits similar biological activities.
3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one: Another compound with a benzo[d]thiazole moiety, known for its antibacterial properties.
Uniqueness
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is unique due to its combination of a purine core with a benzo[d]thiazole moiety and a morpholino group.
Properties
Molecular Formula |
C21H24N6O3S2 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H24N6O3S2/c1-13(12-31-21-22-14-5-3-4-6-15(14)32-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) |
InChI Key |
VMTULHYZQJFYID-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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